1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride
CAS No.: 1171143-63-7
Cat. No.: VC6344635
Molecular Formula: C12H19ClN2O2S
Molecular Weight: 290.81
* For research use only. Not for human or veterinary use.
![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride - 1171143-63-7](/images/structure/VC6344635.png)
Specification
CAS No. | 1171143-63-7 |
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Molecular Formula | C12H19ClN2O2S |
Molecular Weight | 290.81 |
IUPAC Name | 3-methyl-1-(2-methylsulfonylphenyl)piperazine;hydrochloride |
Standard InChI | InChI=1S/C12H18N2O2S.ClH/c1-10-9-14(8-7-13-10)11-5-3-4-6-12(11)17(2,15)16;/h3-6,10,13H,7-9H2,1-2H3;1H |
Standard InChI Key | MXZRAJRFOZDJOL-UHFFFAOYSA-N |
SMILES | CC1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₂H₁₉ClN₂O₂S, corresponding to a molecular weight of 290.81 g/mol . Its structure integrates a piperazine ring substituted with a methyl group at the 3-position and a 2-(methylsulfonyl)phenyl group at the 1-position, with a hydrochloride counterion stabilizing the amine group.
Structural Representation
The SMILES notation for the compound is CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl, reflecting the methylpiperazine core linked to a methylsulfonylphenyl group . The InChIKey LJCVGJOKDHOSGH-UHFFFAOYSA-N further uniquely identifies its stereochemical configuration .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1171143-63-7 | |
Molecular Formula | C₁₂H₁₉ClN₂O₂S | |
Molecular Weight | 290.81 g/mol | |
SMILES | CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl | |
InChIKey | LJCVGJOKDHOSGH-UHFFFAOYSA-N |
Synonyms and Registry Numbers
Alternative names include 1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine HCl and the supplier-designated identifier AKOS014786323 . The compound is cataloged under CAS 1171143-63-7, ensuring unambiguous identification across databases .
Physical and Chemical Properties
Melting Point and Solubility
1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride exhibits a melting point range of 250–255°C, indicative of its crystalline ionic structure . The hydrochloride salt enhances water solubility, facilitating its use in aqueous analytical methods such as high-performance liquid chromatography (HPLC).
Stability and Reactivity
The compound is stable under ambient conditions but may decompose at temperatures exceeding 300°C. Its sulfonyl group confers resistance to nucleophilic attack, while the tertiary amine in the piperazine ring can undergo protonation or quaternization under acidic conditions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-[2-(methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride involves multi-step organic reactions, as detailed in patent CN102351843A . A representative pathway includes:
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Chelation and Protection: The precursor 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is reacted with oxalic acid and boron trifluoride to form a chelate complex, protecting reactive sites during subsequent reactions .
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Piperazine Coupling: The chelate undergoes nucleophilic substitution with 2-methylpiperazine in the presence of a tert-butoxy carbonyl (Boc) protecting group, introducing the methylpiperazine moiety .
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Deprotection and Salt Formation: Acidic hydrolysis removes the Boc group, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization and Yield
Patent data indicate that refluxing the intermediate in ethanol-water mixtures with hydrochloric acid for 4 hours achieves a purity >98% after recrystallization . Scaling the reaction to 1500 mL of 6M HCl produces 118 g of the final compound, demonstrating industrial viability .
Analytical and Pharmaceutical Applications
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